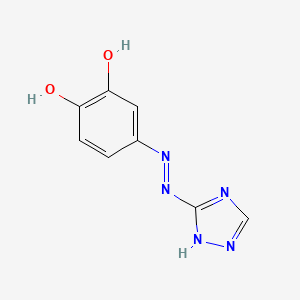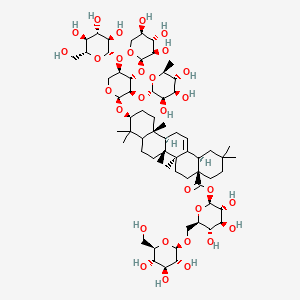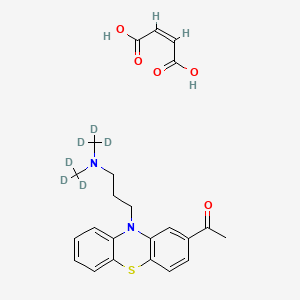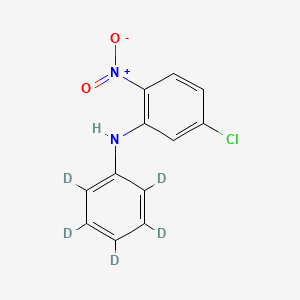
5-Chloro-2-nitrodiphenylamine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-nitrodiphenylamine-d5 is a stable isotope labelled compound . It is an orange solid with a molecular formula of C12H4D5ClN2O2 and a molecular weight of 253.69 . It is soluble in dichloromethane .
Synthesis Analysis
The synthesis of 5-Chloro-2-nitrodiphenylamine-d5 involves a mixture of 4-chloro-2-fluoro-1-nitrobenzene and aniline in DMSO, which is heated at 110°C for 4 hours . After cooling to room temperature, the reaction mixture is partitioned between EtOAc and water .Molecular Structure Analysis
The IUPAC name of 5-Chloro-2-nitrodiphenylamine-d5 is N-(5-chloro-2-nitrophenyl)-2,3,4,5,6-pentadeuterioaniline . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
5-Chloro-2-nitrodiphenylamine-d5 has a density of 1.4±0.1 g/cm3, a boiling point of 370.4±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 61.7±3.0 kJ/mol, and it has a flash point of 177.8±25.1 °C . The compound has a molar refractivity of 67.1±0.3 cm3 .Applications De Recherche Scientifique
Environmental Implications and Detection
Formation of Disinfection Byproducts : Studies have revealed the formation of N-nitrosodiphenylamine (NDPhA), a disinfection byproduct (DBP) in drinking water, from chloramination of water containing diphenylamine. This research highlights the impact of water pH and chloramination conditions on NDPhA formation, further identifying diphenylamine as a key precursor to NDPhA and other novel DBPs, phenazine, and a chlorinated phenazine derivative, which have not been previously reported in drinking water nor their health effects known (Zhou et al., 2009).
Characterization of Nitrosamines in Drinking Water : Research on the occurrence of nitrosamines, including N-nitrosodiphenylamine (NDPhA), in drinking water supplies has been conducted. A liquid chromatography-tandem mass spectrometry technique was developed for detecting both thermally stable and unstable nitrosamines, including NDPhA, highlighting its presence as a DBP in drinking water and its potential toxicological relevance (Zhao et al., 2006).
Analytical Chemistry Applications
Soxhlet Extraction and GC/MS Method for Propellant Components : A GC/MS method has been validated for the quantification of aromatic amines, including 2-nitrodiphenylamine, in propellants. This method includes Soxhlet extraction with dichloromethane, showcasing its application in accurately quantifying propellant components (Fryš et al., 2011).
Materials Science Exploration
Investigation of Disperse Dyes for PET Fabric : Research on the synthesis and application of disperse dyes derived from 2-chloro-4-nitroaniline, related to 5-Chloro-2-nitrodiphenylamine, for one-step dyeing of polyethylene terephthalate (PET) fabric has been conducted. This study not only focuses on the synthesis of these dyes but also their application on PET fabrics, highlighting the alkali stability of the dyes and their effectiveness in textile coloring (Li et al., 2017).
Safety And Hazards
In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off immediately with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . The compound should be stored at 2-8°C under an inert atmosphere .
Propriétés
IUPAC Name |
N-(5-chloro-2-nitrophenyl)-2,3,4,5,6-pentadeuterioaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHZBVGKMTUHB-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747340 |
Source


|
| Record name | 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-nitrodiphenylamine-d5 | |
CAS RN |
129973-73-5 |
Source


|
| Record name | 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


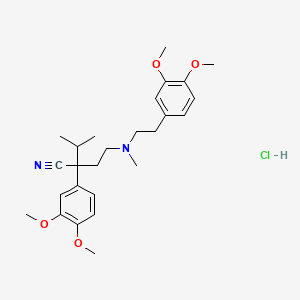
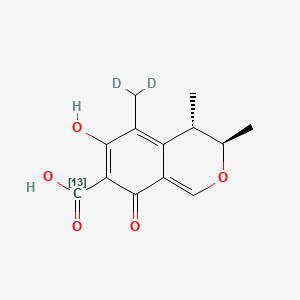
![2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B583383.png)
![2,5-Anhydro-4-O-alpha-L-idopyranuronosyl-D-mannose 1-[(4-Nitrophenyl)hydrazone] 6-(Hydrogen sulfate)](/img/structure/B583384.png)
